

# High-performance liquid chromatography (HPLC) method for Buthalital sodium

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## Compound of Interest

Compound Name: *Buthalital sodium*

Cat. No.: *B1668093*

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## An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of **Buthalital Sodium**

Disclaimer: As of October 2025, a specific, officially validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Buthalital Sodium** is not extensively documented in publicly available scientific literature. The following application note and protocol describe a proposed, robust reversed-phase HPLC (RP-HPLC) method developed based on established principles for the analysis of barbiturates and thiobarbiturate compounds.<sup>[1][2][3][4]</sup> This method is intended for research, drug development, and quality control purposes and should be fully validated by the end-user for its intended application.

## Application Note

### Introduction

**Buthalital sodium** is a short-acting anesthetic and a member of the thiobarbiturate class of drugs.<sup>[5][6]</sup> Accurate and reliable quantification is essential for quality control in pharmaceutical manufacturing and for various research applications. This document details a selective and precise RP-HPLC method for the determination of **Buthalital sodium**. The method utilizes a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile, ensuring effective separation and reproducible results.<sup>[7]</sup> Detection is performed using a UV detector, a common and reliable technique for barbiturate analysis.<sup>[7]</sup>

### Principle

The chromatographic separation is achieved on a reversed-phase C18 column.<sup>[1][7]</sup> **Buthalital sodium**, being a moderately nonpolar compound, is retained on the hydrophobic stationary phase. It is then eluted using a polar mobile phase composed of an aqueous buffer and an organic modifier (acetonitrile). The composition of the mobile phase is optimized to achieve a suitable retention time, good peak symmetry, and resolution from potential impurities. Quantification is based on the measurement of the peak area at the analyte's UV absorbance maximum, which is then compared against a calibration curve generated from reference standards of known concentrations.

### Chromatographic Conditions

The proposed instrumental parameters for this analysis are summarized in the table below.

Parameter	Recommended Condition
Instrument	High-Performance Liquid Chromatography System
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	20mM Potassium Phosphate Monobasic (pH 4.5) : Acetonitrile (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	25°C (Ambient)
Detection	UV at 240 nm
Run Time	Approximately 10 minutes

## Method Validation Summary (Illustrative Data)

The proposed method is expected to demonstrate excellent performance characteristics upon validation. The following tables summarize typical data that should be obtained.

Table 1: Linearity and Range

Concentration ( $\mu\text{g/mL}$ )	Peak Area (Arbitrary Units)
10	150,234
25	375,678
50	751,345
100	1,502,789
150	2,253,567
Correlation Coefficient ( $r^2$ )	$\geq 0.999$

Table 2: Precision

Concentration ( $\mu\text{g/mL}$ )	Intra-day %RSD (n=6)	Inter-day %RSD (n=18, 3 days)
50	< 1.0%	< 1.5%
100	< 0.8%	< 1.2%
150	< 0.8%	< 1.2%

Table 3: Accuracy (Recovery)

Spike Level	Concentration ( $\mu\text{g/mL}$ )	Mean Recovery (%)
80%	80	99.5%
100%	100	100.2%
120%	120	99.8%

Table 4: Sensitivity

Parameter	Value ( $\mu\text{g/mL}$ )
Limit of Detection (LOD)	~0.5
Limit of Quantification (LOQ)	~1.5

## Experimental Protocols

### 1. Reagent and Solution Preparation

- Mobile Phase Preparation (1 L):
  - Phosphate Buffer (20mM, pH 4.5): Weigh 2.72 g of potassium phosphate monobasic ( $\text{KH}_2\text{PO}_4$ ) and dissolve it in approximately 950 mL of HPLC-grade water. Adjust the pH to 4.5 using dilute phosphoric acid. Make up the final volume to 1000 mL with HPLC-grade water.
  - Mobile Phase: Mix 600 mL of the prepared Phosphate Buffer with 400 mL of HPLC-grade acetonitrile.
  - Filter the final mobile phase through a 0.45  $\mu\text{m}$  membrane filter and degas for at least 15 minutes in an ultrasonic bath before use.
- Diluent Preparation:
  - Use the mobile phase as the diluent for preparing standard and sample solutions to ensure compatibility and good peak shape.

### 2. Standard Solution Preparation

- Stock Standard Solution (1000  $\mu\text{g/mL}$ ):
  - Accurately weigh approximately 25 mg of **Buthalital Sodium** reference standard into a 25 mL volumetric flask.
  - Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

- Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.
- Working Standard Solutions:
  - Prepare a series of working standard solutions for the calibration curve (e.g., 10, 25, 50, 100, 150 µg/mL) by performing serial dilutions of the stock standard solution with the diluent.

### 3. Sample Preparation (for Bulk Drug Substance)

- Accurately weigh approximately 25 mg of the **Buthalital Sodium** sample into a 25 mL volumetric flask.
- Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix thoroughly.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This solution has a nominal concentration of 1000 µg/mL.
- Perform a further dilution if necessary to bring the concentration within the linear range of the calibration curve (e.g., dilute 1.0 mL to 10.0 mL for a final concentration of 100 µg/mL).

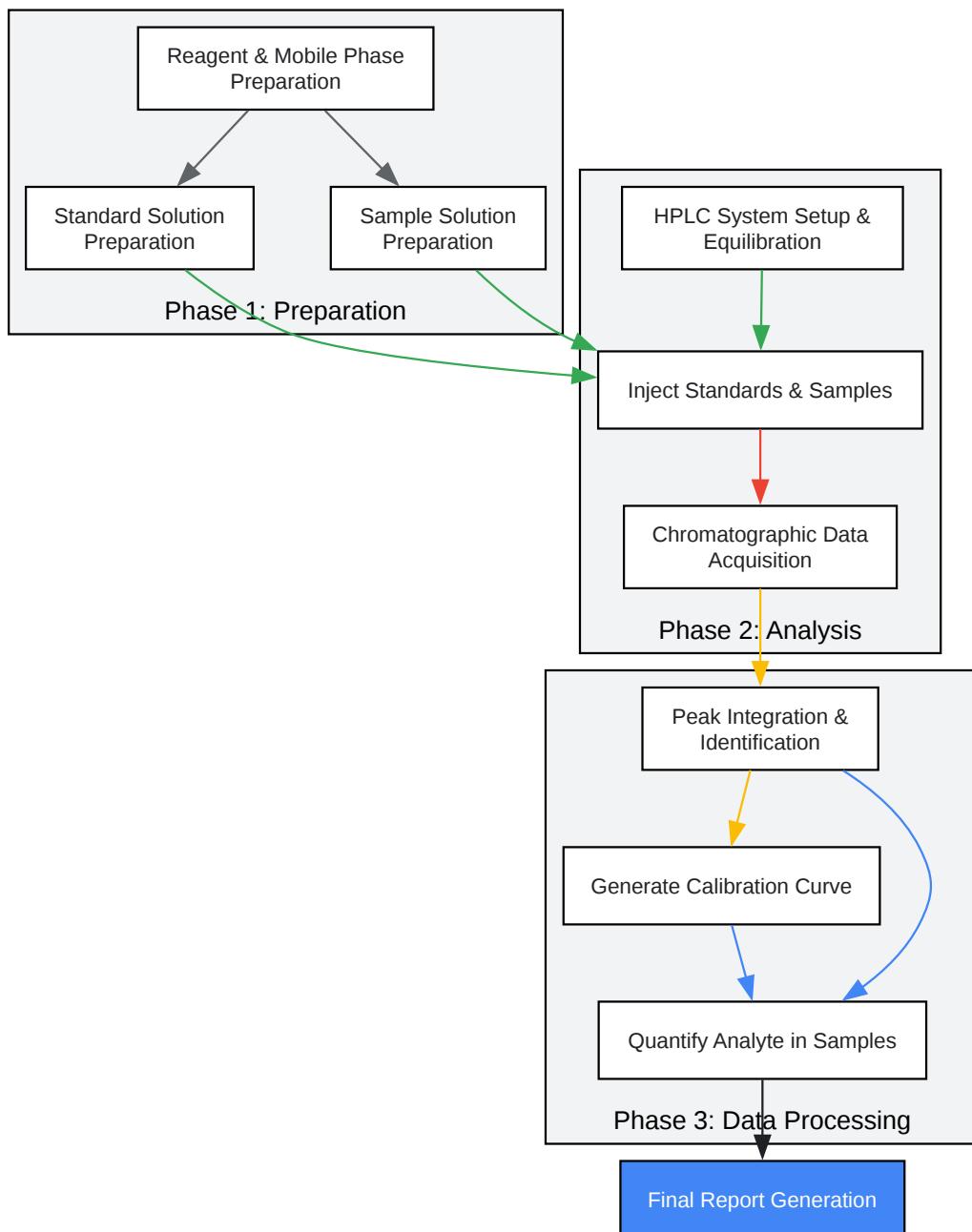
### 4. HPLC Analysis Procedure

- Set up the HPLC system according to the chromatographic conditions specified in the table above.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (diluent) to ensure the system is clean.
- Inject the working standard solutions in increasing order of concentration to establish the calibration curve.

- Inject the prepared sample solutions. It is recommended to bracket the sample injections with injections of a check standard (e.g., 100 µg/mL) to monitor system stability.
- Upon completion of the analytical run, flush the column with a high-organic wash solution (e.g., 80:20 Acetonitrile:Water) before storing it according to the manufacturer's recommendations.

## Visualizations

Experimental Workflow Diagram

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